molecular formula C8H9Cl2N B13598735 (S)-1-(2,3-Dichlorophenyl)ethan-1-amine

(S)-1-(2,3-Dichlorophenyl)ethan-1-amine

Cat. No.: B13598735
M. Wt: 190.07 g/mol
InChI Key: CZJMQTZQSNUDNV-YFKPBYRVSA-N
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Description

(1S)-1-(2,3-dichlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms on the benzene ring and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the intermediate compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-dichlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(1S)-1-(2,3-dichlorophenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-dichlorophenyl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-(2,3-dichlorophenyl)ethan-1-ol: The corresponding alcohol derivative.

    1-(2,3-dichlorophenyl)ethan-1-nitrile: The nitrile derivative formed through oxidation.

Uniqueness

(1S)-1-(2,3-dichlorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other derivatives. This chiral specificity is crucial in medicinal chemistry, where the (1S) configuration may exhibit distinct pharmacological properties.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

(1S)-1-(2,3-dichlorophenyl)ethanamine

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

CZJMQTZQSNUDNV-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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